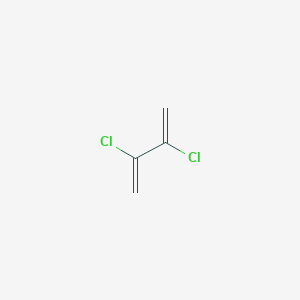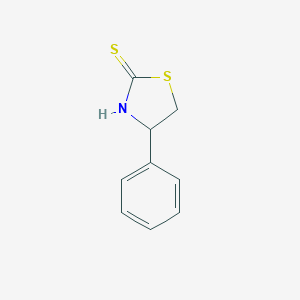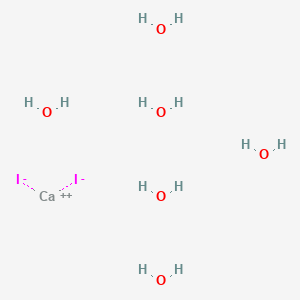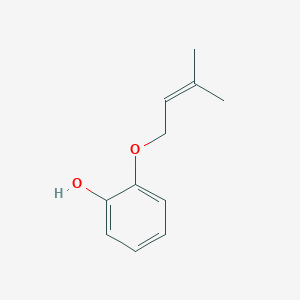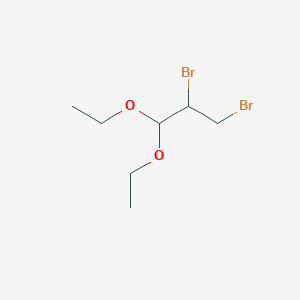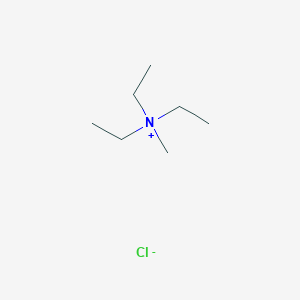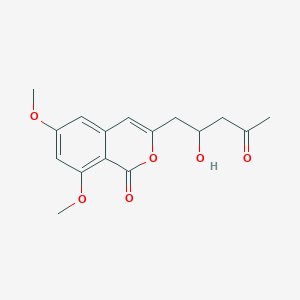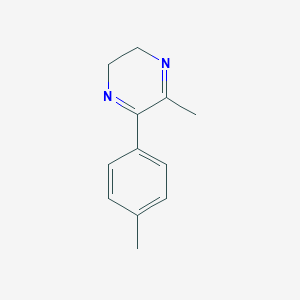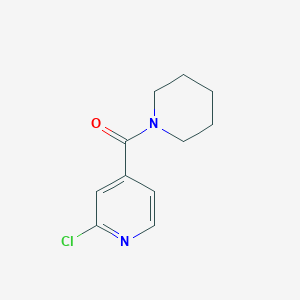
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone
説明
“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O. It is also known as 2-chloro-4-(1-piperidinylcarbonyl)pyridine .
Molecular Structure Analysis
The molecular weight of “(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is 224.68 g/mol . The InChI string representation of its structure isInChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 . Physical And Chemical Properties Analysis
“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” has a molecular weight of 224.68 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 224.0716407 g/mol . Its topological polar surface area is 33.2 Ų .科学的研究の応用
Methanotrophs in Environmental Applications
Methanotrophs, bacteria that use methane as their carbon source, have shown significant potential in environmental applications, such as bioremediation and methane sequestration. Although not directly related to (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone, the study by Strong, Xie, and Clarke (2015) on methanotrophs outlines the biotechnological potential of these bacteria in generating value from methane, a potent greenhouse gas (Strong, Xie, & Clarke, 2015). This research could inspire further studies on the role of specific compounds in enhancing the efficiency of such biological processes.
Advances in Drug Synthesis
A significant area of research related to compounds similar to (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone involves the synthesis of drugs, particularly those targeting the central nervous system (CNS). For instance, the synthesis and development of CNS-active drugs have been explored, focusing on heterocyclic compounds that share structural similarities with the subject compound. Saganuwan's review highlights the importance of heterocycles in developing CNS drugs, indicating a wide range of potential activities, from antidepressant to anticonvulsant properties (Saganuwan, 2017). This underscores the importance of chemical groups found in (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone for novel drug development.
Environmental Chemistry and Pollution
Research on the reactions of chemicals with environmental pollutants offers insights into potential applications of various compounds in mitigating pollution. For example, the study on the reactions of aqueous chlorine with model food compounds by Fukayama et al. (1986) provides a basis for understanding how chlorine-based compounds, sharing chemical reactivity characteristics with (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone, could be utilized in food safety and environmental protection (Fukayama, Tan, Wheeler, & Wei, 1986).
特性
IUPAC Name |
(2-chloropyridin-4-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCABBOLSRZFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596144 | |
| Record name | (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |
CAS RN |
90287-80-2 | |
| Record name | (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

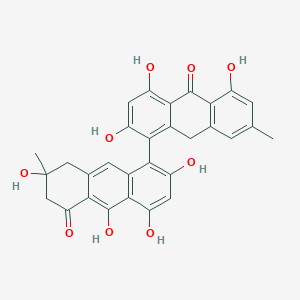
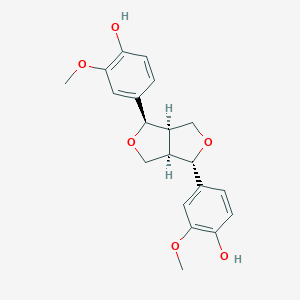
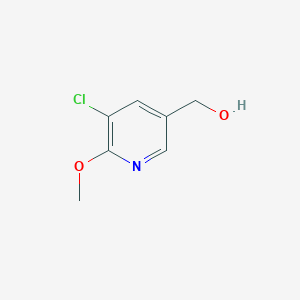
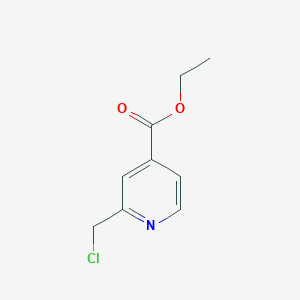
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)
